REACTION_CXSMILES
|
C([N:4]1[CH:9]=[CH:8][C:7](=[CH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:5]1)(=O)C>C(O)C>[N:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1
|
Name
|
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C=CC(C=C1)=CC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed 4 to 8 hours
|
Duration
|
6 (± 2) h
|
Type
|
CUSTOM
|
Details
|
Upon removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |